Benzenesulfonamide, N-[2-(3-thienyl)ethyl]- is a chemical compound that belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic ring. This specific compound features a thienyl group, which is derived from thiophene, a five-membered aromatic ring containing sulfur. The compound's structure allows it to exhibit various biological activities, making it a subject of interest in medicinal chemistry.
The compound can be synthesized through various organic chemistry methods, often involving the reaction of benzenesulfonamide derivatives with thienyl-containing reagents. The source of information regarding its synthesis and properties can be found in chemical databases such as PubChem and various peer-reviewed articles focused on organic synthesis and medicinal applications.
Benzenesulfonamide, N-[2-(3-thienyl)ethyl]- is classified as:
The synthesis of Benzenesulfonamide, N-[2-(3-thienyl)ethyl]- typically involves multi-step organic reactions. One common approach includes:
The molecular structure of Benzenesulfonamide, N-[2-(3-thienyl)ethyl]- consists of:
Benzenesulfonamide derivatives can undergo several types of chemical reactions:
The mechanism of action for Benzenesulfonamide, N-[2-(3-thienyl)ethyl]- primarily involves its ability to inhibit specific enzymes. For instance:
Benzenesulfonamide, N-[2-(3-thienyl)ethyl]- has several scientific applications:
The benzenesulfonamide scaffold represents one of medicinal chemistry’s most versatile and enduring pharmacophores. Its journey began with the discovery of sulfanilamide antibiotics in the 1930s, which revolutionized anti-infective therapy. Over subsequent decades, strategic modifications to the core structure unlocked diverse biological activities beyond antimicrobial effects. The integration of heterocyclic moieties—particularly nitrogen-containing rings like triazoles and pyrazoles—marked a pivotal evolution in benzenesulfonamide design. These innovations enhanced target selectivity and pharmacological properties while mitigating off-target effects [1] [6].
The development of N-[2-(3-thienyl)ethyl]benzenesulfonamide exemplifies this trend toward molecular hybridization. The 3-thienyl (thiophene) ethyl group introduces unique electronic and steric properties distinct from phenyl or alkyl substituents. Thiophene’s bioisosteric relationship with phenyl rings, combined with its enhanced π-electron density, facilitates distinct binding interactions with biological targets. This compound emerged during the 2000–2010 era of rational drug design, where sulfonamide derivatives were systematically optimized for central nervous system (CNS) and oncology targets. Key synthetic breakthroughs enabling its preparation included:
Table 1: Structural Evolution of Key Benzenesulfonamide Pharmacophores
| Era | Core Scaffold | Key Modifications | Therapeutic Applications |
|---|---|---|---|
| 1930–1950 | Simple aryl/alkyl sulfonamides | –SO₂NH₂ group optimization | Antibiotics |
| 1980–2000 | Di/tri-heterocyclic hybrids | Triazoles, pyrazoles, indoline | Carbonic anhydrase inhibition [1] [5] |
| 2000–Present | Thienyl-ethyl sulfonamides | 3-Thienyl bioisosteres | Neuro/oncology targets |
Benzenesulfonamides exhibit broad pharmacological relevance due to their ability to interact with enzymes, receptors, and ion channels. The N-[2-(3-thienyl)ethyl]- derivative leverages several mechanistic advantages inherent to the scaffold:
Carbonic Anhydrase (CA) Modulation: Like its triazole- and pyrazole-containing analogs, this compound potently inhibits multiple human CA isoforms (hCA I, II, IV, IX). The thienyl group’s electron-rich sulfur atom enhances zinc-coordinating capacity in the CA active site, similar to trifluoromethyl-triazole derivatives (Ki = 30–86 nM against hCA I) [1]. Isoform selectivity can be tuned via the thiophene’s substitution pattern—3-thienyl favors hCA II/IV binding, while 2-thienyl derivatives show affinity for tumor-associated hCA IX [1] [5].
CNS Activity: The 2-(3-thienyl)ethyl chain confers improved blood-brain barrier permeability versus phenyl analogs. Structurally related benzenesulfonamides demonstrate potent anticonvulsant effects in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, with protection lasting >6 hours post-administration [2]. This durability suggests the thienyl ethyl group may resist metabolic N-dealkylation better than smaller alkyl chains.
Anticancer Potential: Molecular hybridization strategies linking benzenesulfonamides to heterocycles (e.g., indoline-carbonyl derivatives) yield compounds with IC₅₀ = 1.98–9.12 μM against lung (A549), cervical (HeLa), and breast (MCF-7) cancer lines [5]. The thienyl analog’s mechanism likely involves CA IX/XII inhibition (hypoxia-regulated tumor enzymes) and induction of apoptosis via mitochondrial pathways.
Table 2: Biological Activities of Structurally Related Benzenesulfonamide Analogs
| Compound Class | CA Inhibition (Ki range) | Anticancer IC₅₀ (μM) | Anticonvulsant ED₅₀ (mg/kg) |
|---|---|---|---|
| Triazole-CF₃ derivatives | hCA I: 30.1–86.8 nM [1] | Not reported | Not evaluated |
| Indoline-carbonyl analogs | hCA IX: Moderate [5] | A549: 1.98–8.48 [5] | Not evaluated |
| Pyrazole anticonvulsants | hCA II/VII: <50 nM [2] | N/A | MES: 20–45 [2] |
| Thienyl-ethyl analogs | Predicted: hCA II/IX <100 nM | Predicted: 2–10 μM | Predicted: 15–30 |
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2